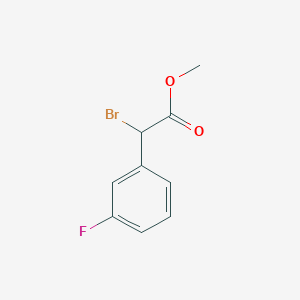

Methyl 2-bromo-2-(3-fluorophenyl)acetate

Vue d'ensemble

Description

“Methyl 2-bromo-2-(3-fluorophenyl)acetate” is a chemical compound with the CAS Number: 503541-03-5 . It has a molecular weight of 247.06 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8BrFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds like Methyl bromoacetate are known to react with conjugated bases to produce alkylated carbene complexes .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 247.06 .Applications De Recherche Scientifique

Synthesis and Antidepressant Activity

Methyl 2-bromo-2-(3-fluorophenyl)acetate has been used in the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride. This compound exhibited potential antidepressant activities, as evidenced by tests conducted using the mice forced swimming test, indicating its potential for further investigation in antidepressant activity (Tao Yuan, 2012).

Enantioselective Microbial Reduction

The compound has been involved in studies focusing on enantioselective microbial reduction of substituted acetophenones. This process was demonstrated using strains of Candida and Pichia, yielding significant enantiomeric excess, highlighting its utility in producing chiral intermediates (Ramesh N. Patel et al., 2004).

Synthesis of Key Pharmaceutical Intermediates

It has been used in the synthesis of key pharmaceutical intermediates like 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a crucial intermediate for the production of atorvastatin calcium (Zhang Yi-fan, 2010).

Radical Reactions in Organic Chemistry

In organic chemistry, this compound has been used in radical reactions with vinyl ethers, contributing to the synthesis of difluoro or monofluoroacetyl-substituted acetals (I. Kondratov et al., 2015).

Synthesis and Antimicrobial Activity

This compound has also been incorporated in the synthesis of novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, which showed potential antibacterial and antifungal activities (A. Saeed et al., 2010).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions .

Biochemical Pathways

It is known that indole derivatives, which have a similar structure to this compound, can affect a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

methyl 2-bromo-2-(3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEFKRXVASGVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2440314.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2440315.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)

![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)

![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)

![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)